molecular formula C13H15N3O2S B7745867 (1Z,N'Z)-N-allyl-N'-(4-(methoxycarbonyl)benzylidene)carbamohydrazonothioic acid

(1Z,N'Z)-N-allyl-N'-(4-(methoxycarbonyl)benzylidene)carbamohydrazonothioic acid

Cat. No.: B7745867
M. Wt: 277.34 g/mol
InChI Key: PZQGIVGZIFGGQX-DHDCSXOGSA-N
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Description

(1Z,N’Z)-N-allyl-N’-(4-(methoxycarbonyl)benzylidene)carbamohydrazonothioic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an allyl group, a methoxycarbonyl group, and a benzylidene moiety. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,N’Z)-N-allyl-N’-(4-(methoxycarbonyl)benzylidene)carbamohydrazonothioic acid typically involves the condensation of an appropriate hydrazine derivative with an aldehyde or ketone. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the starting materials and desired yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1Z,N’Z)-N-allyl-N’-(4-(methoxycarbonyl)benzylidene)carbamohydrazonothioic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, will depend on the specific reaction being carried out.

Major Products

The major products formed from these reactions will vary based on the type of reaction and the specific reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may have potential as a biochemical probe or as a precursor for the synthesis of biologically active compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which (1Z,N’Z)-N-allyl-N’-(4-(methoxycarbonyl)benzylidene)carbamohydrazonothioic acid exerts its effects will depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1Z,N’Z)-N-allyl-N’-(4-(methoxycarbonyl)benzylidene)carbamohydrazonothioic acid include other carbamohydrazonothioic acids with different substituents on the benzylidene moiety. Examples include:

  • (1Z,N’Z)-N-methyl-N’-(2-(trifluoromethyl)benzylidene)carbamohydrazonothioic acid
  • (1Z,N’Z)-N-methyl-N’-(3-phenoxybenzylidene)carbamohydrazonothioic acid
  • (1Z,N’Z)-N-methyl-N’-((3-methylthiophen-2-yl)methylene)carbamohydrazonothioic acid

Uniqueness

The uniqueness of (1Z,N’Z)-N-allyl-N’-(4-(methoxycarbonyl)benzylidene)carbamohydrazonothioic acid lies in its specific combination of functional groups, which can impart distinct reactivity and potential applications compared to other similar compounds. The presence of the allyl group, methoxycarbonyl group, and benzylidene moiety can influence its chemical behavior and interactions with biological targets.

Properties

IUPAC Name

methyl 4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-3-8-14-13(19)16-15-9-10-4-6-11(7-5-10)12(17)18-2/h3-7,9H,1,8H2,2H3,(H2,14,16,19)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQGIVGZIFGGQX-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=S)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N\NC(=S)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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